4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-12-7-2-1-6-11(12)15-23-16(28-25-15)13-14(22)27(26-24-13)10-5-3-4-9(8-10)17(19,20)21/h1-8H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHREONXAPCZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds often target key proteins or enzymes in the pathogen’s life cycle, disrupting their function and inhibiting the pathogen’s growth or survival.
Mode of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, often interact with their targets through hydrogen bonding. The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a good hydrogen bond acceptor. This allows the compound to form stable interactions with its target, potentially disrupting the target’s normal function.
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties. This suggests that they may interfere with key biochemical pathways in pathogens, such as DNA replication, protein synthesis, or cell wall synthesis, leading to the pathogen’s death or inhibition.
Pharmacokinetics
Similar compounds, such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives, have been evaluated for their pharmacokinetic properties using in silico methods. These studies can provide valuable insights into the compound’s likely behavior in the body.
Result of Action
Given its potential anti-infective properties, it may lead to the death or inhibition of pathogens, potentially alleviating symptoms of infection.
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.77 g/mol. The structure features a triazole ring and an oxadiazole moiety , which are known to impart significant biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole functionalities exhibit various biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Induces apoptosis in cancer cells.
- Anti-inflammatory : Inhibits inflammatory pathways.
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives, demonstrating that compounds similar to the target compound exhibited cytotoxic effects on several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
These compounds showed higher potency than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for further investigation into their mechanisms of action .
Antimicrobial Activity
The oxadiazole derivatives have also shown significant antimicrobial activity. For example, compounds in this class demonstrated efficacy against Mycobacterium bovis, highlighting their potential as therapeutic agents against tuberculosis . The binding affinity of these compounds to bacterial enzymes was also evaluated through molecular docking studies, revealing strong interactions that could lead to effective inhibition .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The proposed mechanisms for the biological activities of these compounds include:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in microbial metabolism.
Molecular docking studies suggest that the triazole and oxadiazole rings interact favorably with target sites on proteins involved in these pathways .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine precursors via nucleophilic substitution or cycloaddition reactions. Key steps include:
- Nucleophilic substitution : Use of coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, requiring inert conditions and precise temperature control (60–80°C) .
Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can enhance yield (15–20% increase) and reduce side products compared to conventional heating .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. To resolve these:
- Perform VT-NMR (variable-temperature NMR) to assess dynamic behavior in solution .
- Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with experimental NMR shifts .
- Validate via SC-XRD (single-crystal X-ray diffraction) to confirm solid-state geometry, as demonstrated for analogous triazole-oxadiazole hybrids .
Basic: What analytical techniques are critical for purity assessment and structural verification?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities (<0.5%) and confirm molecular ion peaks .
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and triazole protons .
- Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N values .
Advanced: How can computational methods predict bioactivity and guide SAR studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). For example, the trifluoromethyl group shows strong hydrophobic interactions in COX-2 simulations .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) with IC50 values .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Assess via accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C). Triazole-oxadiazole hybrids typically degrade >10% at pH <3 or >10 after 24 hours .
- Thermal Stability : Use TGA-DSC to identify decomposition onset (>200°C for most analogs). Store at –20°C in amber vials under argon to prevent photodegradation .
Advanced: How to address contradictory bioactivity results across cell-based assays?
Methodological Answer:
Contradictions may arise from assay interference (e.g., redox activity of the oxadiazole core). Mitigation strategies:
- Orthogonal Assays : Confirm cytotoxicity via MTT, resazurin, and clonogenic assays .
- Redox Control : Include control compounds (e.g., TEMPO) to rule out ROS-mediated false positives .
- Target Engagement : Use CETSA (cellular thermal shift assay) to verify direct target binding .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential mutagenicity (Ames test positive for some triazoles) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration. Collect organic waste in halogen-resistant containers .
Advanced: How to design SAR studies focusing on the trifluoromethyl and chlorophenyl groups?
Methodological Answer:
- Substituent Variation : Synthesize analogs replacing –CF3 with –CH3 or –CN and 2-chlorophenyl with 3-Cl/4-Cl derivatives .
- Bioactivity Testing : Evaluate against panels (e.g., NCI-60) to identify trends. For example, –CF3 enhances logD (1.5–2.0) and blood-brain barrier penetration in murine models .
- Crystallography : Compare SC-XRD structures to correlate substituent orientation with activity .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Screening : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (gradient) for high-purity crystals (>99% by HPLC) .
- Temperature : Slow cooling from 60°C to 4°C over 12 hours minimizes amorphous byproducts .
Advanced: How to investigate metabolic pathways and metabolite identification?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
